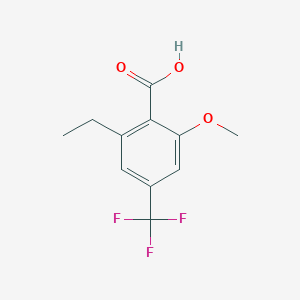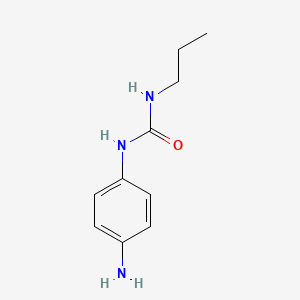
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole
概要
説明
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is a complex organic compound that features both an azetidine and an imidazole ring. The presence of these two functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and imidazole rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A precursor in the synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole.
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Another compound featuring an azetidine ring.
Uniqueness
This compound is unique due to the combination of its azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications in research and industry.
特性
CAS番号 |
153836-43-2 |
|---|---|
分子式 |
C19H19N3 |
分子量 |
289.4 g/mol |
IUPAC名 |
1-(1-benzhydrylazetidin-3-yl)imidazole |
InChI |
InChI=1S/C19H19N3/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)22-13-18(14-22)21-12-11-20-15-21/h1-12,15,18-19H,13-14H2 |
InChIキー |
HJNMURUFTHCDES-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)





![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)

![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)



